molecular formula C11H20N4O2S B2520308 4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 1421452-26-7

4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2520308
CAS No.: 1421452-26-7
M. Wt: 272.37
InChI Key: ZGNUMTZOEYVHSJ-UHFFFAOYSA-N
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Description

4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a heterocyclic compound that features a pyrazole ring attached to a piperidine sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves the reaction of pyrazole derivatives with piperidine sulfonamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a suitable sulfonamide derivative . The reaction is often carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry principles such as solvent recycling and the use of less hazardous reagents are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the sulfonamide group can yield the corresponding amine .

Scientific Research Applications

4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-3-(1H-pyrazol-1-yl)prop-2-en-1-one
  • 4-(1H-Pyrazol-1-yl)benzenesulfonamide
  • N,N-Dimethyl-4-(1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide is unique due to its specific combination of a pyrazole ring and a piperidine sulfonamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N,N-dimethyl-4-(pyrazol-1-ylmethyl)piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S/c1-13(2)18(16,17)15-8-4-11(5-9-15)10-14-7-3-6-12-14/h3,6-7,11H,4-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNUMTZOEYVHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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